3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a piperidine ring, a benzyl ester group, and a toluene-4-sulfonyloxymethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine-1-carboxylic acid benzyl ester with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in an aqueous medium.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-methanol.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as a precursor for the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester
- N-(4-benzyloxyphenyl)-4-methyl-benzenesulfonamide
Uniqueness
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its specific structural features, such as the piperidine ring and the benzyl ester group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
benzyl 3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-17-9-11-20(12-10-17)28(24,25)27-16-19-8-5-13-22(14-19)21(23)26-15-18-6-3-2-4-7-18/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCGQVCGYAXNET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596569 |
Source
|
Record name | Benzyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160586-69-6 |
Source
|
Record name | Phenylmethyl 3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160586-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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